4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
Description
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide is a chemical compound with a complex structure. It belongs to the class of ionic liquids (ILs), which are designer solvents known for their unique properties and applications. This particular compound exhibits interesting features due to its low melting point and potential as a magnetic IL in the molten state .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (also known as Dodeca-DABCO-Cl ) with potassium tetrakis(isothiocyanato)cobaltate(II) (K2[Co(NCS)4]). The reaction yields the desired bromide compound, where the cobalt(II) ion coordinates with the N atoms of the DABCO cations and isothiocyanate ions .
Molecular Structure Analysis
The title compound, [Co(C18H37N2)2(NCS)4] , features a cobalt(II) ion positioned at the origin of the triclinic unit cell. It is coordinated by two trans-oriented 1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane (DABCO+) cations, each carrying n-dodecyl chains. Additionally, four isothiocyanate ions complete the distorted octahedral coordination environment around the CoII ion. Non-classical hydrogen bonding between filamentous molecules leads to the formation of layers parallel to (001) .
properties
IUPAC Name |
1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;/h2-18H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXSYUFVQOCNP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511867 | |
Record name | 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide | |
CAS RN |
50938-57-3 | |
Record name | 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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